2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13258440
InChI: InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,18H,2,11H2,1H3
SMILES: CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione

CAS No.:

Cat. No.: VC13258440

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 2-[(4-ethylanilino)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)18-11-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,18H,2,11H2,1H3
Standard InChI Key WROOCEJCXHMKCY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula: C₁₇H₁₆N₂O₂.

  • Molecular Weight: 280.32 g/mol.

  • IUPAC Name: 2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione.

  • Structural Features: The isoindoline-1,3-dione core provides a planar, electron-deficient aromatic system, while the (4-ethylanilino)methyl side chain introduces hydrophobicity and hydrogen-bonding capabilities .

Table 1: Physicochemical Properties

PropertyValue
Melting Point194–196°C
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.8 (predicted)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Condensation: Isoindoline-1,3-dione reacts with 4-ethylaniline derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol, acetic acid) .

  • Cyclocondensation: Catalyzed by acids (e.g., HCl) or bases (e.g., triethylamine), forming the final product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Isoindoline-1,3-dione, 4-ethylaniline, ethanol, reflux (12 h)53%
2Acetic acid, 120°C, TLC monitoring56%

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

  • Characterization: Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry .

Biological Activities and Mechanisms

Anti-Alzheimer Properties

  • Cholinesterase Inhibition:

    • AChE Inhibition: IC₅₀ = 2.1 μM (superior to rivastigmine, IC₅₀ = 6.7 μM) .

    • BuChE Inhibition: IC₅₀ = 0.08 μM (132-fold selectivity over donepezil) .

  • Neuroprotection: Reduces oxidative stress in PC12 neurons (80% viability at 10 μM) .

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (μM)Selectivity vs. Control
AChE2.13.2× rivastigmine
BuChE0.08132× donepezil

Antimicrobial Activity

  • Gram-Negative Bacteria: MIC = 8–16 μg/mL against E. coli and P. aeruginosa .

  • Gram-Positive Bacteria: MIC = 4–8 μg/mL against S. aureus .

Molecular Modeling and Structure-Activity Relationships (SAR)

Docking Studies

  • AChE Binding: The isoindoline-1,3-dione core occupies the catalytic anionic site (CAS), while the (4-ethylanilino)methyl group interacts with the peripheral anionic site (PAS) .

  • Key Interactions:

    • π-π stacking with Trp286.

    • Hydrogen bonds with Ser203 and His447 .

Table 4: Docking Scores (Glide XP)

CompoundBinding Energy (kcal/mol)
2-[(4-Ethylanilino)methyl]isoindoline-1,3-dione-9.8
Donepezil (Control)-8.2

SAR Insights

  • Substituent Effects:

    • Electron-withdrawing groups (e.g., -F, -Cl) on the aniline ring enhance AChE affinity .

    • Bulky groups (e.g., ethyl) improve blood-brain barrier penetration .

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